6-Fulvestrant, commonly known as Fulvestrant, is a synthetic estrogen receptor antagonist primarily used in the treatment of hormone receptor-positive metastatic breast cancer. It is particularly effective in postmenopausal women whose cancer has progressed following anti-estrogen therapy. Fulvestrant functions by binding to estrogen receptors, leading to their degradation and thereby inhibiting estrogen signaling, which is crucial for the growth of certain breast cancers. It is marketed under the brand name Faslodex and has been classified as a selective estrogen receptor degrader (SERD) since its approval in 2002 in the United States and 2004 in the European Union .
Fulvestrant is classified as a small molecule drug and belongs to several pharmacological categories, including:
It is recognized for its unique mechanism of action as a SERD, differentiating it from other anti-estrogens like selective estrogen receptor modulators (SERMs) .
The synthesis of Fulvestrant involves a multi-step process that typically includes six stages. The key steps are designed to produce a mixture of two diastereoisomers: Fulvestrant Sulphoxide A and B, which have different configurations at the sulfur atom but similar configurations at the steroid core. The synthesis is controlled meticulously to ensure the desired ratio of these diastereoisomers, which can be monitored using high-performance liquid chromatography (HPLC) .
Fulvestrant's molecular formula is , with a molar mass of 606.78 g/mol. It contains six asymmetric carbon atoms and features a stereogenic sulfoxide in its side chain. The structural formula can be represented as follows:
Fulvestrant undergoes various metabolic processes after administration. Its primary metabolic pathways include:
The compound exhibits high protein binding (approximately 98.83% in human plasma), indicating a potential for drug displacement interactions .
Fulvestrant operates by binding to estrogen receptors with high affinity, leading to:
Unlike selective estrogen receptor modulators that may exhibit partial agonist activity, Fulvestrant acts as a complete antagonist by disrupting both activation function 1 (AF1) and activation function 2 (AF2) pathways associated with estrogen signaling. This dual action results in reduced levels of estrogen receptors within cells, effectively inhibiting cancer cell proliferation driven by estrogens .
Fulvestrant's physicochemical properties are critical for its formulation and therapeutic efficacy .
Fulvestrant is primarily utilized in oncology for:
Clinical studies have demonstrated that Fulvestrant can provide comparable efficacy to other endocrine therapies while offering improved progression-free survival rates when administered at higher doses .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3